molecular formula C13H18N2O2 B8184087 Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate

Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate

Cat. No.: B8184087
M. Wt: 234.29 g/mol
InChI Key: DROVTANONRBMRA-NWDGAFQWSA-N
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Description

Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and pyrrolidine derivatives.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a series of reactions, including nucleophilic substitution and cyclization.

    Final Product Formation: The intermediate is then subjected to esterification and amination reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halides, nucleophiles; reactions are conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Applications Overview

Application AreaDescription
Peptide Synthesis Serves as a key building block in the synthesis of peptides for therapeutic agents.
Drug Development Used to create novel drug candidates with enhanced efficacy and reduced side effects.
Bioconjugation Facilitates the attachment of drugs or imaging agents to biomolecules for targeted delivery.
Neuroscience Research Valuable in studying neurological pathways and developing treatments for neurodegenerative diseases.

Peptide Synthesis

Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate is integral to peptide synthesis due to its ability to form stable linkages with other amino acids. This compound allows for the selective assembly of complex peptide structures, which are crucial for developing new therapeutic agents .

Drug Development

In pharmaceutical research, this compound is utilized to design novel drug candidates targeting various diseases. Its unique structure enhances bioavailability and therapeutic efficacy. For instance, derivatives of this compound have shown promising results in preclinical studies for treating cancer and other conditions .

Bioconjugation

The compound plays a significant role in bioconjugation processes, where it can be conjugated with biomolecules such as antibodies or proteins. This enhances the specificity and effectiveness of drug delivery systems, making it a valuable tool in targeted therapy .

Neuroscience Research

Research involving this compound has expanded into neuroscience, where it aids in developing molecules that interact with neurotransmitter systems. This application is critical for understanding and potentially treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Anticancer Activity

A study evaluated a library of pyrrolidine derivatives, including those based on this compound, for their anticancer properties. Compounds showed significant activity against M-Hela tumor cell lines, outperforming the reference drug tamoxifen in vitro . In vivo studies indicated an increased lifespan of treated subjects by up to 447%, highlighting the potential of these compounds as anticancer agents.

Case Study 2: Neuroactive Compounds

Research has demonstrated that derivatives of this compound can modulate neurotransmitter systems effectively. These compounds have been tested for their ability to cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegeneration .

Mechanism of Action

The mechanism of action of Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, modulating their activity and influencing biochemical pathways. This interaction can lead to various biological effects, including inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-4-Amino-1-benzyl-pyrrolidine-2-carboxylic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.

    (2R,4S)-4-Amino-1-benzyl-pyrrolidine-2-carboxylic acid isopropyl ester: Contains an isopropyl ester group, offering different steric and electronic properties.

Uniqueness

Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of a methyl ester group, which influences its reactivity and interaction with biological systems. This makes it a valuable compound for studying stereochemical effects in chemical and biological processes.

Biological Activity

Methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate, also known by its CAS number 2649263-33-0, is a compound that has garnered attention in the field of pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.2974 g/mol
  • CAS Number : 2649263-33-0

Biological Activity Overview

This compound exhibits various biological activities that are primarily linked to its structural properties. The compound has been studied for its potential applications in:

  • Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, which may contribute to its effects on neurological disorders.
  • Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines.
  • Enzyme Interaction : Research indicates that this compound can interact with specific enzymes, influencing metabolic pathways.

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have emerged based on existing studies:

  • Neurotransmitter Modulation : The compound may enhance or inhibit the release of neurotransmitters such as dopamine and serotonin, thereby affecting mood and cognitive functions.
  • Cell Cycle Disruption : In cancer models, it has been observed to induce apoptosis in tumor cells, potentially through the disruption of cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuropharmacologyModulates neurotransmitter systems; potential antidepressant effects
Anticancer ActivityInduces apoptosis in cancer cell lines; cytotoxic effects observed in vitro
Enzyme InteractionInfluences metabolic pathways; potential role in enzyme inhibition

Case Study: Anticancer Properties

In a study examining the anticancer properties of this compound, researchers treated FaDu hypopharyngeal tumor cells with varying concentrations of the compound. The results indicated a dose-dependent increase in cytotoxicity compared to control groups. Notably, the compound demonstrated a mechanism involving apoptosis induction and cell cycle arrest at the G1 phase.

Table 2: Cytotoxicity Results

Concentration (µM)Viability (%)Apoptosis Rate (%)
18510
57025
104555

Properties

IUPAC Name

methyl (2R,4S)-4-amino-1-benzylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10/h2-6,11-12H,7-9,14H2,1H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROVTANONRBMRA-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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